7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
Brand Name: Vulcanchem
CAS No.: 100827-80-3
VCID: VC0028718
InChI: InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8,19H,6-7,9H2,1H3
SMILES: COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.8 g/mol

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one

CAS No.: 100827-80-3

Reference Standards

VCID: VC0028718

Molecular Formula: C17H15ClN2O3S

Molecular Weight: 362.8 g/mol

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one - 100827-80-3

CAS No. 100827-80-3
Product Name 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one
Molecular Formula C17H15ClN2O3S
Molecular Weight 362.8 g/mol
IUPAC Name methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate
Standard InChI InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8,19H,6-7,9H2,1H3
Standard InChIKey XOPXVJNGAQFSHW-UHFFFAOYSA-N
Isomeric SMILES COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl
SMILES COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl
Canonical SMILES COC(=O)CCC1=CC2=C(NCC(=O)N=C2S1)C3=CC=CC=C3Cl
Synonyms 5-(2-Chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoic Acid Methyl Ester
PubChem Compound 13670767
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator